- Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carboxylate Derivatives, Journal of Molecular Structure, 2022, 1257,

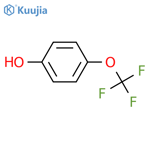

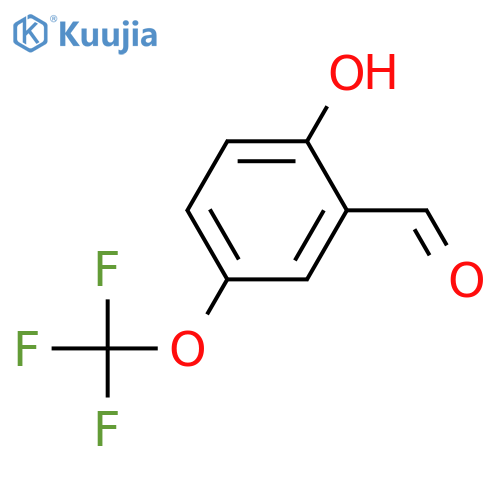

Cas no 93249-62-8 (2-Hydroxy-5-(trifluoromethoxy)benzaldehyde)

93249-62-8 structure

商品名:2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

- 5-(Trifloromethoxy)salicylaldehyde

- 5-(Trifluoromethoxy)salicylaldehyde

- Benzaldehyde, 2-hydroxy-5-(trifluoromethoxy)-

- AK115321

- 5-trifluoromethoxysalicylaldehyde

- 5-trifluoromethoxy-salicylaldehyde

- WQUZBERVMUEJTD-UHFFFAOYSA-N

- STL557314

- SBB064111

- PC6513

- BBL103504

- 5778AC

- VZ29960

- TRA0007461

- FCH1319784

- AS06251

- AM62568

- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (ACI)

- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, 99%

- MFCD00075249

- DTXSID40361440

- 93249-62-8

- DB-057386

- Benzaldehyde,2-hydroxy-5-(trifluoromethoxy)-

- PS-8082

- EN300-7376850

- 2-Hydroxy-5-trifluoromethoxybenzaldehyde

- AKOS015856211

- SCHEMBL1211619

- W16712

- Z1269198918

- 2-hydroxy-5-trifluoromethoxy-benzaldehyde

- SY062251

- CS-W015351

-

- MDL: MFCD00075249

- インチ: 1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H

- InChIKey: WQUZBERVMUEJTD-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(O)=CC=C(OC(F)(F)F)C=1

- BRN: 7023825

計算された属性

- せいみつぶんしりょう: 206.019079g/mol

- ひょうめんでんか: 0

- XLogP3: 2.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 回転可能化学結合数: 2

- どういたいしつりょう: 206.019079g/mol

- 単一同位体質量: 206.019079g/mol

- 水素結合トポロジー分子極性表面積: 46.5Ų

- 重原子数: 14

- 複雑さ: 205

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 4

じっけんとくせい

- 色と性状: 白色または薄い茶色の固体

- 密度みつど: 1.4251 (estimate)

- ゆうかいてん: 31-33 °C (lit.)

- ふってん: 82 °C/60 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.512

- PSA: 46.53000

- LogP: 2.10330

- かんど: Air Sensitive

- ようかいせい: 水に溶けない

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046945-25g |

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |

93249-62-8 | 98% | 25g |

¥1359.00 | 2024-04-25 | |

| Oakwood | 005558-250mg |

5-(Trifluoromethoxy)salicylaldehyde |

93249-62-8 | 98% | 250mg |

$12.00 | 2024-07-19 | |

| Enamine | EN300-7376850-0.1g |

2-hydroxy-5-(trifluoromethoxy)benzaldehyde |

93249-62-8 | 95% | 0.1g |

$19.0 | 2023-05-05 | |

| Enamine | EN300-7376850-0.25g |

2-hydroxy-5-(trifluoromethoxy)benzaldehyde |

93249-62-8 | 95% | 0.25g |

$19.0 | 2023-05-05 | |

| Enamine | EN300-7376850-10.0g |

2-hydroxy-5-(trifluoromethoxy)benzaldehyde |

93249-62-8 | 95% | 10g |

$106.0 | 2023-05-05 | |

| Enamine | EN300-7376850-100.0g |

2-hydroxy-5-(trifluoromethoxy)benzaldehyde |

93249-62-8 | 95% | 100g |

$629.0 | 2023-05-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H61200-5g |

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |

93249-62-8 | 95% | 5g |

¥385.0 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1190176-25g |

5-(Trifluoromethoxy)salicylaldehyde |

93249-62-8 | 97% | 25g |

$365 | 2023-05-11 | |

| Fluorochem | 005558-25g |

5-(Trifluoromethoxy)salicylaldehyde |

93249-62-8 | 98% | 25g |

£192.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H890389-10g |

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |

93249-62-8 | ≥95% | 10g |

¥986.00 | 2022-01-11 |

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine

1.2 -

1.2 -

リファレンス

- Benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides are potent antagonists of the human H3-receptor, Bioorganic & Medicinal Chemistry Letters, 2006, 16(12), 3162-3165

合成方法 3

はんのうじょうけん

1.1 Reagents: Magnesium methoxide Solvents: Methanol ; reflux

1.2 Solvents: Toluene ; heated

1.3 Solvents: Toluene ; 1 h, 95 °C; 95 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.2 Solvents: Toluene ; heated

1.3 Solvents: Toluene ; 1 h, 95 °C; 95 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

リファレンス

- A novel series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones as selective monoamine oxidase (MAO) A inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 177-186

合成方法 4

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 min, -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt

リファレンス

- Preparation of benzo-fused heterocyclic compounds as agonists of GPR120, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 min, -78 °C; 1 h, -78 °C; 1 h, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled; rt

リファレンス

- Preparation of fluoroalkoxybenzylamino derivatives of nitrogen containing heterocycles as substance P receptor antagonists, United States, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 min, cooled; 1 h, cooled; 1 h, cooled

リファレンス

- Preparation of [(Fluoroalkoxy)benzylamino]piperidine derivatives as substance P receptor antagonists, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ; 0.15 h, cooled; 0.5 h, 0 °C; 0.5 h, rt; cooled

1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled

1.3 3 h, rt → 90 °C; 90 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled

1.3 3 h, rt → 90 °C; 90 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Preparation of 1-benzopyran-3-carboxylates and analogs as cyclooxygenase-2 inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -20 °C; 2 h, 0 °C

リファレンス

- Preparation of spiro[azolyl-xanthene] compounds for treating neurodegenerative diseases, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 80 °C

リファレンス

- Phosphine-catalyzed sequential (2+3)/(2+4) annulation of γ-vinyl allenoates: access to the synthesis of chromeno[4,3-b]pyrroles, Chemical Communications (Cambridge, 2021, 57(77), 9934-9937

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrofluoric acid

リファレンス

- Substituted oxime ethers, Federal Republic of Germany, , ,

合成方法 12

はんのうじょうけん

リファレンス

- Modulation on C- and N-Terminal Moieties of a Series of Potent and Selective Linear Tachykinin NK2 Receptor Antagonists, ChemMedChem, 2010, 5(1), 65-78

合成方法 13

はんのうじょうけん

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; overnight, 95 °C; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Design, Synthesis and Bioactivity Evaluation of Coumarin-BMT Hybrids as New Acetylcholinesterase Inhibitors, Molecules, 2022, 27(7),

合成方法 14

はんのうじょうけん

1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ; 0.15 h, 0 °C; 0.5 h, 0 °C; 0.5 h, rt; cooled

1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled

1.3 3 h, rt → 90 °C; 90 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled

1.3 3 h, rt → 90 °C; 90 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Substituted benzopyran derivatives for the treatment of inflammation, World Intellectual Property Organization, , ,

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Raw materials

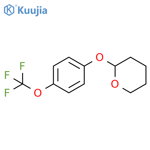

- 2H-Pyran, tetrahydro-2-[4-(trifluoromethoxy)phenoxy]-

- 4-(Trifluoromethoxy)phenol

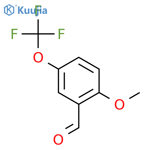

- 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Preparation Products

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 関連文献

-

Emma V. Puttock,Jack D. Fradgley,Dmitry S. Yufit,J. A. Gareth Williams Dalton Trans. 2019 48 15012

93249-62-8 (2-Hydroxy-5-(trifluoromethoxy)benzaldehyde) 関連製品

- 71653-64-0(2-(Difluoromethoxy)benzaldehyde)

- 60-82-2(Phloretin)

- 120-14-9(Veratraldehyde)

- 121-33-5(Vanillin)

- 90-02-8(2-Hydroxybenzaldehyde)

- 52771-21-8(3-(Trifluoromethoxy)benzaldehyde)

- 94651-33-9(2-(Trifluoromethoxy)benzaldehyde)

- 50823-91-1(3-(Trifluoromethoxy)benzaldehyde)

- 497959-31-6(2-Hydroxy-3-(trifluoromethoxy)benzaldehyde)

- 67-36-7(4-Phenoxybenzaldehyde)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:93249-62-8)2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:93249-62-8)2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

清らかである:99%/99%

はかる:100g/25g

価格 ($):630.0/191.0